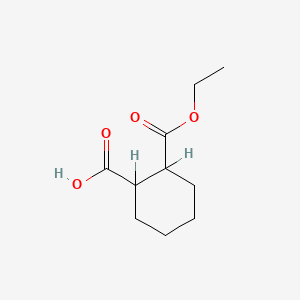
Monoethyl cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoethyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the family of cyclohexane dicarboxylates These compounds are known for their use as plasticizers, which are substances added to materials to increase their flexibility, workability, and durability
Preparation Methods
Synthetic Routes and Reaction Conditions
Monoethyl cyclohexane-1,2-dicarboxylate can be synthesized through the esterification of cyclohexane-1,2-dicarboxylic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Monoethyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Monoethyl cyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Investigated for its potential as a biomarker for exposure to certain plasticizers.
Medicine: Studied for its potential use in drug delivery systems due to its biocompatibility.
Industry: Employed in the production of flexible PVC products, such as medical devices, toys, and food packaging.
Mechanism of Action
The mechanism of action of monoethyl cyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes and proteins, influencing their structure and function.
Comparison with Similar Compounds
Monoethyl cyclohexane-1,2-dicarboxylate can be compared with other similar compounds, such as:
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): Used as a plasticizer with similar applications but different molecular structure.
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with known endocrine-disrupting effects, making this compound a safer alternative.
Diisononyl phthalate (DINP): Another plasticizer with similar uses but different chemical properties.
This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Properties
CAS No. |
17488-76-5 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(1S,2R)-2-ethoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m0/s1 |
InChI Key |
XGRJGTBLDJAHTL-JGVFFNPUSA-N |
SMILES |
CCOC(=O)C1CCCCC1C(=O)O |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1C(=O)O |
Canonical SMILES |
CCOC(=O)C1CCCCC1C(=O)O |
Key on ui other cas no. |
67805-22-5 97718-55-3 17488-76-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















